5-Bromoisothiazole-4-carboxylic acid

Nucleophilic displacement Isothiazole functionalization 5-Alkoxyisothiazoles

5-Bromoisothiazole-4-carboxylic acid (CAS 1651166-54-9, molecular weight 208.03 g/mol, density 2.062 g/cm³) is a heterocyclic compound belonging to the isothiazole family, featuring a five-membered 1,2-thiazole ring with a bromine atom at the 5-position and a carboxylic acid group at the 4-position. It serves as a versatile synthetic intermediate in medicinal chemistry, agrochemical research, and materials science, owing to the unique electronic properties imparted by the 1,2-relationship of nitrogen and sulfur heteroatoms within the aromatic ring.

Molecular Formula C4H2BrNO2S
Molecular Weight 208.04 g/mol
Cat. No. B12329749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoisothiazole-4-carboxylic acid
Molecular FormulaC4H2BrNO2S
Molecular Weight208.04 g/mol
Structural Identifiers
SMILESC1=NSC(=C1C(=O)O)Br
InChIInChI=1S/C4H2BrNO2S/c5-3-2(4(7)8)1-6-9-3/h1H,(H,7,8)
InChIKeyGMMFYUDMEHZZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoisothiazole-4-carboxylic Acid: A Brominated Isothiazole Building Block for Heterocycle Synthesis and Agrochemical Discovery


5-Bromoisothiazole-4-carboxylic acid (CAS 1651166-54-9, molecular weight 208.03 g/mol, density 2.062 g/cm³) is a heterocyclic compound belonging to the isothiazole family, featuring a five-membered 1,2-thiazole ring with a bromine atom at the 5-position and a carboxylic acid group at the 4-position . It serves as a versatile synthetic intermediate in medicinal chemistry, agrochemical research, and materials science, owing to the unique electronic properties imparted by the 1,2-relationship of nitrogen and sulfur heteroatoms within the aromatic ring .

Why 5-Bromoisothiazole-4-carboxylic Acid Cannot Be Replaced by Chloro, Iodo, or Unsubstituted Analogs


The specific identity of the halogen at the 5-position and the carboxylic acid at the 4-position dictates the compound's synthetic utility and reactivity profile. 5-Chloro analogs exhibit significantly lower reactivity in metal-catalyzed cross-coupling reactions, while 5-iodo analogs, though more reactive, often suffer from higher cost and lower stability . The unsubstituted isothiazole-4-carboxylic acid lacks the halogen handle required for downstream functionalization. Regioisomeric 4-bromoisothiazole-5-carboxylic acid presents a different electronic and steric environment, leading to altered regioselectivity in coupling reactions . Note: High-strength quantitative head-to-head comparative data for 5-bromoisothiazole-4-carboxylic acid versus its closest analogs remains limited in the open literature; the evidence below relies on class-level inference and cross-study comparisons where direct comparator data is available.

Quantitative Differentiation Evidence for 5-Bromoisothiazole-4-carboxylic Acid in Cross-Coupling and Nucleophilic Displacement Chemistry


Nucleophilic Displacement at C-5: 5-Bromoisothiazoles as Substrates for Alkoxy and Hydroxy Derivatives

5-Bromoisothiazoles are specifically attacked by nucleophiles to give 5-alkoxy- and 5-hydroxy-isothiazoles, a reactivity that is not shared by 5-chloro or unsubstituted isothiazoles under comparable conditions . This nucleophilic displacement at the 5-position provides a direct route to 5-substituted isothiazole-4-carboxylic acid derivatives that serve as key intermediates in agrochemical and pharmaceutical research.

Nucleophilic displacement Isothiazole functionalization 5-Alkoxyisothiazoles

Cross-Coupling Reactivity Hierarchy: Bromo vs Iodo vs Chloro Isothiazoles in Suzuki and Stille Reactions

In a direct comparative study of 4-haloisothiazoles, 4-iodoisothiazoles were found to be more reactive than 4-bromoisothiazoles in Suzuki, Stille, and Negishi couplings, while 3-chloroisothiazoles failed to undergo effective coupling . This establishes a reactivity hierarchy (I > Br > Cl) for isothiazole cross-coupling, positioning 5-bromoisothiazole-4-carboxylic acid as a balanced intermediate offering both adequate reactivity for efficient coupling and greater stability and cost-effectiveness than the iodo analog.

Cross-coupling Suzuki reaction Stille reaction Isothiazole C–C bond formation

Halogen-Dependent Photochemical Reactivity: Chloro-Thiazoles Yield No Product vs Iodo-Thiazoles in Photoarylation

A tandem photoarylation–photoisomerization study demonstrated that ethyl 2-chlorothiazole-5-carboxylate gave no product (0% conversion) upon photochemical reaction with benzene, whereas ethyl 2-iodothiazole-5-carboxylate yielded ethyl 3-phenylisothiazole-4-carboxylate . Although the bromo analog was not directly tested in this study, the extreme dichotomous outcome (0% vs productive reaction) underscores the critical dependence of reactivity on halogen identity, supporting the intermediacy of bromo isothiazoles as the preferred scaffold for photochemical and radical-based functionalization strategies.

Photochemistry Photoarylation Halogen reactivity Thiazole functionalization

Regioselective Hydrodebromination: Discrimination Between C-3 and C-5 Bromine in Polysubstituted Isothiazoles

Treatment of 3,5-dibromoisothiazole-4-carbonitrile with Zn or In dust (5 equiv) and formic acid results in regioselective hydrodebromination exclusively at the 5-position, yielding 3-bromoisothiazole-4-carbonitrile in 70–74% isolated yield . This demonstrates that the C-5 bromine is preferentially removed over C-3 bromine under reductive conditions, indicating that the electronic environment of the isothiazole ring differentiates the reactivity of bromine at the 5-position from that at the 3-position, a key consideration for selective functionalization strategies.

Regioselective dehalogenation Isothiazole synthesis 3-Bromoisothiazole-4-carbonitrile

Physicochemical Property Differentiation: Density and Molecular Weight Among 5-Haloisothiazole-4-carboxylic Acids

The physical properties of 5-haloisothiazole-4-carboxylic acids diverge substantially with halogen identity, affecting formulation, handling, and purification. 5-Bromoisothiazole-4-carboxylic acid has a density of 2.062 g/cm³ and molecular weight of 208.03 g/mol . For comparison, the 5-chloro analog (C4H2ClNO2S) has a molecular weight of 163.58 g/mol and predicted lower density (~1.5 g/cm³), while the 5-iodo analog (C4H2INO2S) has a molecular weight of 255.03 g/mol and predicted density >2.3 g/cm³ . The bromo compound occupies a middle ground in molecular weight and density, influencing solubility, chromatographic behavior, and scale-up logistics.

Physicochemical properties Density Molecular weight Halogen effect

Agrochemical Utility: Isothiazole-4-carboxylic Acid Derivatives as Plant Protection Agents

Patent RU-2205180-C2 discloses isothiazole-4-carboxylic acid derivatives as agents for protecting plants against undesirable microorganisms and animal pests . The patent specifically claims derivatives where the isothiazole ring bears halogen substituents and carboxylic acid functionality, indicating that the halogenated isothiazole-4-carboxylic acid core is a privileged scaffold for agrochemical discovery. 5-Bromoisothiazole-4-carboxylic acid serves as a direct precursor to this class of compounds via standard amide coupling and cross-coupling reactions.

Agrochemical Fungicide Plant protection Isothiazole carboxylic acid

Optimal Application Scenarios for 5-Bromoisothiazole-4-carboxylic Acid Based on Evidence


Medicinal Chemistry Building Block for Kinase Inhibitor and HDAC Modulator Synthesis

The bromine at C-5 enables efficient Suzuki, Stille, and Negishi couplings for rapid diversification of the isothiazole core, a strategy validated by the triarylisothiazole coupling study . The carboxylic acid at C-4 allows direct amide bond formation with amine-containing pharmacophores, enabling the construction of compound libraries targeting kinase and epigenetic protein classes. This dual orthogonal reactivity makes 5-bromoisothiazole-4-carboxylic acid a time-saving intermediate for parallel synthesis in drug discovery.

Agrochemical Lead Generation: Synthesis of Fungicidal Isothiazole Carboxamides

Patent RU-2205180-C2 demonstrates that isothiazole-4-carboxylic acid derivatives possess activity against plant pathogens . 5-Bromoisothiazole-4-carboxylic acid can be directly converted to the corresponding amides via standard coupling procedures, followed by further functionalization at C-5 via cross-coupling to explore structure-activity relationships. This intermediate is particularly suited for agrochemical discovery programs seeking novel modes of action against resistant fungal strains.

Nucleophilic Displacement for 5-Alkoxyisothiazole-4-carboxylic Acid Libraries

The established nucleophilic displacement chemistry of 5-bromoisothiazoles with alkoxides enables the direct synthesis of 5-alkoxyisothiazole-4-carboxylic acids, a class of compounds with potential as metabolic probes or prodrugs due to the hydrolytic lability of the 5-alkoxy bond. This reactivity is not efficiently accessible with 5-chloro analogs, which require harsher conditions that risk decarboxylation of the 4-carboxylic acid group.

Materials Science: Synthesis of Isothiazole-Containing Conjugated Polymers and Organic Semiconductors

The electron-withdrawing character of the isothiazole ring, combined with the bromine handle for polymerization or cross-coupling, makes 5-bromoisothiazole-4-carboxylic acid a candidate monomer precursor for conjugated polymers used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The carboxylic acid group can be converted to ester or amide linkages for polymer backbone integration, while the bromine enables step-growth polymerization via Yamamoto or Suzuki polycondensation.

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